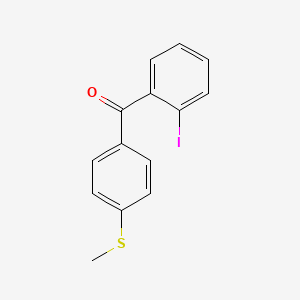

2-Iodo-4'-methylthiobenzophenone

カタログ番号 B1323972

CAS番号:

890098-57-4

分子量: 354.21 g/mol

InChIキー: IVVMFOYPYZLKQL-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Application 1: Synthesis of 1-Benzyloxy-2-Iodo-4-Tert-Octylbenzene

- Summary of the Application : 1-Benzyloxy-2-iodo-4-tert-octylbenzene was synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . This method offers improved yield and easy purification .

- Methods of Application or Experimental Procedures : The effects of solvents and ligands in the halogen exchange reaction were studied in detail . The synthesized 1-benzyloxy-2-iodo-4-tert-octylbenzene was further examined for its application in Ullmann coupling reaction for the preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .

- Results or Outcomes : The newly synthesized compounds were characterized by IR, GC, 1H NMR, 13C NMR, GC–MS, and HRMS .

Application 2: Organic Light-Emitting Diodes (OLEDs)

- Summary of the Application : Benzophenone-based derivatives, such as 2-Iodo-4’-methylthiobenzophenone, have been used in the molecular design of OLED materials . They have attracted much attention as a fragment for the synthesis of organic semiconductors .

- Methods of Application or Experimental Procedures : The review article overviews the synthetic pathways, thermal characteristics, electrochemical behavior, and photophysical properties of derivatives based on benzophenone .

- Results or Outcomes : Benzophenone-based PhOLED host materials showed high triplet state energy (ET) levels, which were in a range of 2.53 eV–3.02 eV . Regarding photoluminescence quantum yield, materials with this metric measured demonstrated 15–24.4% quantum yield from film (ΦPLfilm) and 3–15.3% quantum yield from solution (ΦPLsol) .

Application 3: 3D Printing

- Summary of the Application : New multifunctional benzophenone-based photoinitiators with high migration stability have been designed for photopolymerization under mild conditions upon light-emitting diode (LED) irradiation . These photoinitiators are specifically designed for 3D printing applications .

- Methods of Application or Experimental Procedures : The photoinitiators were synthesized based on the benzophenone scaffold . The formation of benzophenone-triphenylamine and benzophenone-carbazole hybrid structures not only contributes to red-shift of the absorption maxima but also strongly enhances their molar extinction coefficients .

- Results or Outcomes : The different compounds showed high photoinitiation abilities upon irradiation with an LED@405 nm . The free radical photopolymerization of acrylates and the cationic polymerization of epoxides could be promoted with high final function conversions .

Application 4: Synthesis of Mephedrone

- Summary of the Application : 2-Iodo-4′-Methylpropiophenone is an essential building block for the production of mephedrone .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application 5: Synthesis of Non-Metallocene Complexes

- Summary of the Application : Substituted 2-iodophenols with protected hydroxyl groups are key intermediates to introduce steric bulk groups into these C2-symmetric bis(phenolate) ether catalysts . They are used in the synthesis of non-metallocene complexes bearing steric bulk bis(phenolate) ether moieties .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application 6: Oxidation of Alcohols

- Summary of the Application : A major application of 2-Iodoxybenzoic acid (IBX) is the oxidation of alcohols to carbonyl compounds, at room temperature . IBX is insoluble in almost all solvents, except DMSO .

- Methods of Application or Experimental Procedures : IBX tolerates amine functionality and is therefore used for the oxidation of amino alcohols to amino carbonyl compounds . IBX oxidizes 1,2-glycols without the cleavage of the glycol carbon-carbon bond . Allylic and benzylic positions are also susceptible to oxidation by IBX .

- Results or Outcomes : Synthesis of a,b-unsaturated carbonyl compounds from carbonyl compounds can be accomplished by using IBX as an oxidant . Silyl enol ethers undergo oxidation upon exposure to IBX and 4-methoxypyridine N-oxide .

特性

IUPAC Name |

(2-iodophenyl)-(4-methylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IOS/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVMFOYPYZLKQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641537 |

Source

|

| Record name | (2-Iodophenyl)[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-4'-methylthiobenzophenone | |

CAS RN |

890098-57-4 |

Source

|

| Record name | (2-Iodophenyl)[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323889.png)

![trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323890.png)

![trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323891.png)

![trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323893.png)

![trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323894.png)

![trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323896.png)

![trans-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323897.png)

![trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323898.png)

![cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323901.png)

![cis-4-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323908.png)

![cis-4-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323909.png)

![cis-4-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323910.png)

![cis-4-[2-Oxo-2-(3-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323911.png)

![cis-4-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323912.png)